2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol
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Overview
Description
2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol is a chemical compound with a unique structure that combines a pyrimidine ring with a difluoromethyl sulfanyl group and a benzenol moiety.
Preparation Methods
The synthesis of 2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Difluoromethyl Sulfanyl Group: The difluoromethyl sulfanyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating reagent such as difluoromethyl sulfone.
Attachment of the Benzenol Moiety: The final step involves coupling the pyrimidine intermediate with a phenol derivative through a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol involves its interaction with specific molecular targets and pathways. The difluoromethyl sulfanyl group can form strong interactions with enzymes and receptors, modulating their activity. The pyrimidine ring can interact with nucleic acids, affecting gene expression and protein synthesis. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol can be compared with other similar compounds, such as:
2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}phenol: This compound has a similar structure but lacks the benzenol moiety, which may affect its biological activity and chemical reactivity.
Difluoromethyl 2-pyridyl sulfone: This compound contains a difluoromethyl sulfone group instead of a difluoromethyl sulfanyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and biological activities.
Properties
IUPAC Name |
2-[2-(difluoromethylsulfanyl)pyrimidin-4-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c12-10(13)17-11-14-6-5-8(15-11)7-3-1-2-4-9(7)16/h1-6,10,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJWHUZNANOAJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)SC(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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